Researchers requiring a tricyclic antidepressant for preclinical studies often face protocol confounds from anticholinergic and cardiovascular side effects inherent to amitriptyline. Amitriptylinoxide (CAS 4290-60-2) eliminates these variables:
• 60-fold weaker α-adrenergic & 56-fold weaker muscarinic receptor binding vs amitriptyline
• Equivalent antidepressant efficacy with significantly superior tolerability
• Rapid absorption & short 1.5-hour half-life for precise pharmacokinetic control
Supplied as >98% purity reference standard with comprehensive characterization.
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
CAS No.4290-60-2
Cat. No.B1599323
⚠ Attention: For research use only. Not for human or veterinary use.
Amitriptylinoxide (CAS 4290-60-2), also known as amitriptyline N-oxide, is a tricyclic antidepressant (TCA) compound introduced in Europe for the treatment of major depression [1]. This small-molecule drug functions as both an analog and an active metabolite of amitriptyline, undergoing metabolic reduction to form amitriptyline and nortriptyline in vivo [2]. Amitriptylinoxide has reached Phase III clinical development and exhibits a distinct receptor-binding profile characterized by significantly weaker affinity for muscarinic acetylcholine and α-adrenergic receptors relative to its parent compound, a pharmacological distinction linked to its differentiated clinical tolerability [3].
1
Tricyclic antidepressant analog and active metabolite of amitriptyline; suitable for prodrug and metabolic pathway investigations.
2
In vitro receptor binding indicates reduced muscarinic and α-adrenergic receptor affinity, supporting receptor profiling and selectivity studies.
3
May serve as a research tool for studying pharmacokinetic differentiation (short half-life, distinct metabolite exposure) and tolerability endpoint characterization in preclinical models.
[1] Amitriptylinoxide. PubChem Compound Summary. National Center for Biotechnology Information. View Source
[2] Breyer-Pfaff U. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. Drug Metab Rev. 2004 Oct;36(3-4):723-46. doi: 10.1081/dmr-200033482. PMID: 15554244. View Source
[3] Borbe HO, Zierenberg O. Amitriptylinoxide: Receptor-binding Profile Compared with other Antidepressant Drugs. Pharmacopsychiatry. 1985 Sep;18(5):314-9. doi: 10.1055/s-2007-1017388. PMID: 2996040. View Source
Why Amitriptylinoxide Cannot Be Substituted
Amitriptylinoxide exhibits a distinct pharmacological and pharmacokinetic identity that precludes simple substitution with amitriptyline or other tricyclic antidepressants. Direct comparative studies reveal that amitriptylinoxide is more rapidly absorbed and eliminated with a significantly shorter half-life (1.5 hours) than amitriptyline [1]. Furthermore, its receptor-binding profile demonstrates approximately 60-fold weaker affinity for α-adrenergic receptors and the weakest muscarinic acetylcholine receptor affinity among all tested tricyclic compounds [2]. These molecular differences translate into clinically meaningful divergence: while maintaining equivalent antidepressant efficacy to amitriptyline at comparable doses, amitriptylinoxide demonstrates significantly superior tolerability, particularly regarding vegetative symptoms and overall side-effect burden [3]. Substituting amitriptylinoxide with amitriptyline or another TCA would fundamentally alter the therapeutic ratio, increasing anticholinergic and cardiovascular adverse effects without improving efficacy, thereby invalidating research protocols and therapeutic strategies predicated on its specific pharmacological signature.
Receptor engagement profile mismatch
Amitriptylinoxide shows approximately 60-fold lower α-adrenergic and 56-fold weaker muscarinic receptor binding in vitro compared to amitriptyline. Using amitriptyline or other TCAs may shift the receptor engagement profile and downstream signaling readouts.
A shorter elimination half-life (~1.5 h) and substantially lower nortriptyline metabolite exposure (67% reduction) relative to amitriptyline can confound protocol assumptions about duration of action and metabolite-driven effects.
Tolerability endpoint profile may not transfer
Reported tolerability endpoint differences in comparator studies suggest that substituting amitriptylinoxide with other TCAs could alter side-effect liability readouts in research models, requiring independent validation.
[1] Kuss HJ, Jungkunz G, Johannes KJ. Single oral dose pharmacokinetics of amitriptylinoxide and amitriptyline in humans. Pharmacopsychiatry. 1985 Jul;18(4):259-62. doi: 10.1055/s-2007-1017377. PMID: 4023050. View Source
[2] Borbe HO, Zierenberg O. Amitriptylinoxide: Receptor-binding Profile Compared with other Antidepressant Drugs. Pharmacopsychiatry. 1985 Sep;18(5):314-9. doi: 10.1055/s-2007-1017388. PMID: 2996040. View Source
[3] Tegeler J, Klieser E, Lehmann E, Heinrich K. Double-blind study of the therapeutic efficacy and tolerability of amitriptylinoxide in comparison with amitriptyline. Pharmacopsychiatry. 1990 Jan;23(1):45-9. doi: 10.1055/s-2007-1014481. PMID: 2179974. View Source
Amitriptylinoxide: Head-to-Head Evidence
Superior Tolerability vs Amitriptyline
In a 4-week double-blind clinical trial (N=32) directly comparing amitriptylinoxide and amitriptyline, a significant difference in tolerability was observed in favor of amitriptylinoxide for both vegetative syndrome (AMDP system) and total side-effect score, while therapeutic efficacy was equivalent on all measures except the DSI scale [1].
Superior TolerabilityHead-to-head
Significantly lower side-effect scores (p<0.05, AMDP vegetative syndrome and total score)
Supports tolerability endpoint differentiation in research protocols using comparable doses.
4-week double-blind trial (N=32); mean daily dose ~167 mg both arms.
TolerabilitySide-effect burdenVegetative syndrome
Evidence Dimension
Clinical tolerability (AMDP vegetative syndrome and total side-effects)
Procurement for clinical or preclinical studies requiring maintained antidepressant efficacy with minimized side-effect liability should prioritize amitriptylinoxide over amitriptyline based on direct, statistically significant tolerability data.
TolerabilitySide-effect burdenVegetative syndrome
[1] Tegeler J, Klieser E, Lehmann E, Heinrich K. Double-blind study of the therapeutic efficacy and tolerability of amitriptylinoxide in comparison with amitriptyline. Pharmacopsychiatry. 1990 Jan;23(1):45-9. doi: 10.1055/s-2007-1014481. PMID: 2179974. View Source
Reduced Muscarinic Receptor Affinity
In comparative receptor-binding assays, half-maximal inhibition (IC50) of muscarinic acetylcholine receptor binding occurred for amitriptylinoxide at 18 μmol/l, versus 0.32 μmol/l for amitriptyline—a 56-fold weaker affinity. Among all tricyclic antidepressants studied, amitriptylinoxide exhibited the weakest affinity for muscarinic acetylcholine receptors [1].
This pronounced difference in muscarinic receptor binding directly underpins reduced anticholinergic side effects (e.g., dry mouth, constipation, blurred vision), making amitriptylinoxide the preferred TCA for studies or protocols where minimizing anticholinergic burden is critical.
[1] Borbe HO, Zierenberg O. Amitriptylinoxide: Receptor-binding Profile Compared with other Antidepressant Drugs. Pharmacopsychiatry. 1985 Sep;18(5):314-9. doi: 10.1055/s-2007-1017388. PMID: 2996040. View Source
Reduced Alpha-Adrenergic Receptor Affinity
Receptor-binding studies revealed that the affinity of amitriptylinoxide for α-adrenergic receptors is approximately 60-fold lower than that of amitriptyline [1]. This quantitative difference provides a mechanistic basis for reduced cardiovascular and hypotensive side effects.
α-Adrenergic Receptor AffinityHead-to-head
Approximately 60-fold lower affinity vs. amitriptyline
Provides a mechanistic basis for reduced cardiovascular-related side-effect readouts in research settings.
Approximately 60-fold lower affinity vs. amitriptyline
Comparator Or Baseline
Amitriptyline (higher affinity)
Quantified Difference
~60-fold difference
Conditions
In vitro receptor binding assay
Why This Matters
For research or clinical applications where α-adrenergic-mediated adverse events (e.g., orthostatic hypotension, reflex tachycardia) are a concern, amitriptylinoxide offers a quantifiable pharmacological advantage over amitriptyline.
[1] Borbe HO, Zierenberg O. Amitriptylinoxide: Receptor-binding Profile Compared with other Antidepressant Drugs. Pharmacopsychiatry. 1985 Sep;18(5):314-9. doi: 10.1055/s-2007-1017388. PMID: 2996040. View Source
Faster Absorption & Shorter Half-Life
A single-dose pharmacokinetic study in healthy volunteers (N=11) demonstrated that amitriptylinoxide is more rapidly absorbed than amitriptyline and exhibits a mean elimination half-life of 1.5 hours, with the plasma AUC of amitriptylinoxide exceeding that of its metabolite amitriptyline twelvefold [1].
Faster Absorption & Shorter Half-LifeHead-to-head
Elimination half-life 1.5 h; 12-fold higher parent AUC vs. metabolite
May support protocols requiring rapid absorption and distinct parent-to-metabolite exposure ratios.
Single oral dose (50 mg) in healthy volunteers (N=11).
PharmacokineticsHalf-lifeAbsorption
Evidence Dimension
Elimination half-life (t½)
Target Compound Data
1.5 hours
Comparator Or Baseline
Amitriptyline (reported ~10-28 hours in literature)
Quantified Difference
Substantially shorter half-life; 12-fold higher parent AUC vs. metabolite
Conditions
Single oral dose (50 mg) in healthy volunteers
Why This Matters
This rapid absorption and short half-life, combined with high parent compound exposure relative to its active metabolites, may confer faster onset of action and more predictable pharmacokinetics, which are key considerations for protocol design and dosing regimen optimization.
PharmacokineticsHalf-lifeAbsorption
[1] Kuss HJ, Jungkunz G, Johannes KJ. Single oral dose pharmacokinetics of amitriptylinoxide and amitriptyline in humans. Pharmacopsychiatry. 1985 Jul;18(4):259-62. doi: 10.1055/s-2007-1017377. PMID: 4023050. View Source
Efficacy Equivalence with Amitriptyline
In a 4-week double-blind trial comparing amitriptylinoxide to amitriptyline (N=32), no statistically significant differences in therapeutic efficacy were observed between the two drugs on the HAMD total scale, HAMD subscales, or other standard rating instruments, with the exception of the DSI scale [1]. This confirms equivalent antidepressant activity.
Efficacy EquivalenceHead-to-head
No significant difference in HAMD total and subscale scores (p>0.05) vs. amitriptyline
Reported endpoint equivalence indicates that the compound maintains comparable antidepressant-like responses in this model.
4-week double-blind trial, hospitalized patients; DSI scale was the exception.
Antidepressant efficacy (HAMD total score, subscales)
Target Compound Data
Equivalent efficacy
Comparator Or Baseline
Amitriptyline (equivalent efficacy)
Quantified Difference
No significant difference (p > 0.05)
Conditions
4-week double-blind trial in hospitalized patients with endogenous/neurotic depression
Why This Matters
Procurement decisions based on efficacy equivalence are justified when combined with the established tolerability and safety advantages of amitriptylinoxide, as it maintains the robust antidepressant effects of amitriptyline without the same adverse effect burden.
[1] Tegeler J, Klieser E, Lehmann E, Heinrich K. Double-blind study of the therapeutic efficacy and tolerability of amitriptylinoxide in comparison with amitriptyline. Pharmacopsychiatry. 1990 Jan;23(1):45-9. doi: 10.1055/s-2007-1014481. PMID: 2179974. View Source
Reduced Nortriptyline Exposure
At steady-state during antidepressant therapy (150 mg/day), computed nortriptyline plasma levels after amitriptylinoxide administration were 20.3 ng/ml, compared to 61.1 ng/ml after amitriptyline administration—a 67% reduction [1]. HPLC-determined levels confirmed this difference (26.5 ng/ml vs. 70.1 ng/ml).
Reduced Nortriptyline ExposureHead-to-head
Nortriptyline steady-state levels 67% lower vs. amitriptyline (20.3 ng/ml vs. 61.1 ng/ml)
Differentiates metabolite-driven pharmacological readouts, relevant for studies focusing on parent compound effects.
Steady-state, 150 mg/day oral administration; computed and HPLC data.
Lower circulating levels of nortriptyline, a metabolite with its own distinct pharmacological profile (more potent noradrenaline reuptake inhibition), may further differentiate the therapeutic and side-effect profile of amitriptylinoxide, offering a metabolic rationale for its improved tolerability.
MetabolismNortriptylineSteady-state plasma levels
[1] Koch H. Steady-state plasma levels during antidepressant therapy with amitriptyline and amitriptylinoxide. Isr J Psychiatry Relat Sci. 1990;27(1):48-56. PMID: 2194992. View Source
Given the 56-fold weaker muscarinic acetylcholine receptor affinity and 60-fold weaker α-adrenergic receptor binding compared to amitriptyline [1], amitriptylinoxide is the optimal TCA for research protocols where anticholinergic side effects (e.g., cognitive impairment, constipation) or cardiovascular effects (e.g., orthostatic hypotension) could confound study outcomes or compromise subject safety.
Pharmacokinetic & Metabolite Studies
Amitriptylinoxide's unique pharmacokinetic profile—rapid absorption, short 1.5-hour half-life, and 12-fold higher parent AUC versus metabolite [2]—combined with its distinctive metabolic pathway yielding lower nortriptyline levels [3], makes it a valuable tool for investigations into TCA metabolism, drug-drug interactions, and the development of quantitative structure-pharmacokinetic relationship (QSPR) models.
Comparative Effectiveness in MDD
For clinical trials designed to evaluate antidepressant efficacy while controlling for side-effect burden, amitriptylinoxide provides a validated comparator with equivalent efficacy to amitriptyline [4] but with significantly better tolerability. This allows for more precise assessment of novel agents' true efficacy signals by minimizing confounding adverse event-driven dropouts.
Receptor Profiling & SAR Studies
The stark contrast in receptor-binding affinities between amitriptylinoxide and amitriptyline—particularly at muscarinic and α-adrenergic receptors [1]—positions amitriptylinoxide as a key reference compound for elucidating the structural determinants of TCA selectivity and for developing next-generation antidepressants with improved therapeutic indices.
Side-effect liability readouts in relevant preclinical models
Pharmacokinetic & metabolite pathway research
Short half-life and distinct parent-to-metabolite ratio
Exposure-response modeling and metabolite profiling assays
Antidepressant efficacy comparator in research trials
Reported equivalent efficacy to amitriptyline on depression scales
Endpoint validation against reference antidepressant, minimizing dropout confounds
TCA receptor profiling and SAR studies
Quantitative differences in muscarinic and adrenergic binding
Structure-activity relationship analysis for selectivity improvement
[1] Borbe HO, Zierenberg O. Amitriptylinoxide: Receptor-binding Profile Compared with other Antidepressant Drugs. Pharmacopsychiatry. 1985 Sep;18(5):314-9. doi: 10.1055/s-2007-1017388. PMID: 2996040. View Source
[2] Kuss HJ, Jungkunz G, Johannes KJ. Single oral dose pharmacokinetics of amitriptylinoxide and amitriptyline in humans. Pharmacopsychiatry. 1985 Jul;18(4):259-62. doi: 10.1055/s-2007-1017377. PMID: 4023050. View Source
[3] Koch H. Steady-state plasma levels during antidepressant therapy with amitriptyline and amitriptylinoxide. Isr J Psychiatry Relat Sci. 1990;27(1):48-56. PMID: 2194992. View Source
[4] Tegeler J, Klieser E, Lehmann E, Heinrich K. Double-blind study of the therapeutic efficacy and tolerability of amitriptylinoxide in comparison with amitriptyline. Pharmacopsychiatry. 1990 Jan;23(1):45-9. doi: 10.1055/s-2007-1014481. PMID: 2179974. View Source
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